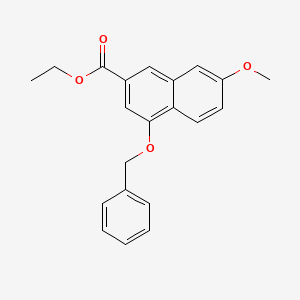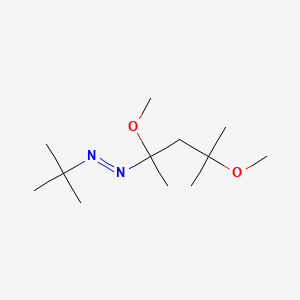
(1,3-Dimethoxy-1,3-dimethylbutyl)(1,1-dimethylethyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane is an organic compound characterized by its unique structure, which includes an azo group (N=N) bonded to a tert-butyl group and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane typically involves the reaction of tert-butylamine with a suitable diazonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of solid-supported reagents, such as polystyrylsulfonyl chloride resin, can enhance the efficiency and yield of the reaction . The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitroso compounds.
Reduction: Reduction of the azo group can yield hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazene, bis(1,1-dimethylethyl): Similar in structure but lacks the methoxy groups.
Azobenzene: Contains an azo group but has different substituents on the aromatic rings.
Uniqueness
1-[(1,1-Dimethylethyl)azo]-1,3-dimethoxy-1,3-dimethylbutane is unique due to the presence of both methoxy and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
52116-07-1 |
|---|---|
Molekularformel |
C12H26N2O2 |
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
tert-butyl-(2,4-dimethoxy-4-methylpentan-2-yl)diazene |
InChI |
InChI=1S/C12H26N2O2/c1-10(2,3)13-14-12(6,16-8)9-11(4,5)15-7/h9H2,1-8H3 |
InChI-Schlüssel |
NKEQVCIDZOYHPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=NC(C)(CC(C)(C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


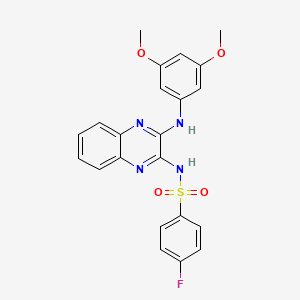
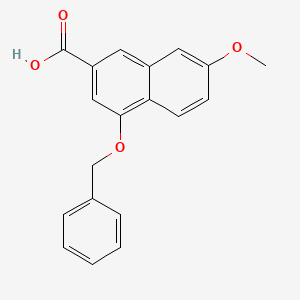
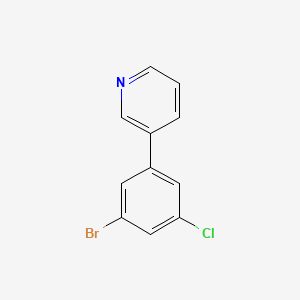

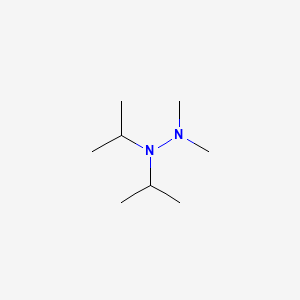
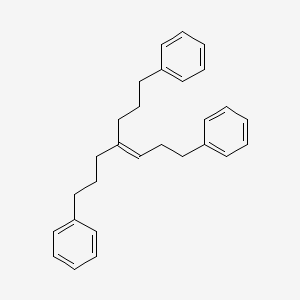
![4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
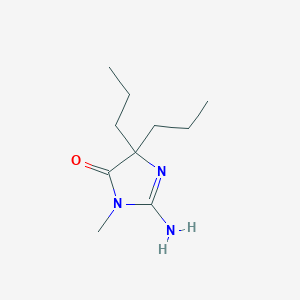
![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)

![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
![[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)
